molecular formula C13H18N2O2 B14840512 4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide CAS No. 1243364-09-1

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide

Katalognummer: B14840512
CAS-Nummer: 1243364-09-1
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: BWTZFUDDVFCROT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide is a chemical compound with the molecular formula C14H20N2O2 It is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group:

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the reaction of the intermediate with an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The cyclopropoxy and dimethylamino groups play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylpicolinamide
  • N-(4-cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide
  • 4-Cyclopropoxy-3-methoxy-N,N-dimethylpicolinamide

Uniqueness

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1243364-09-1

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

4-cyclopropyloxy-3-(dimethylamino)-N-methylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)9-4-7-12(17-10-5-6-10)11(8-9)15(2)3/h4,7-8,10H,5-6H2,1-3H3,(H,14,16)

InChI-Schlüssel

BWTZFUDDVFCROT-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=C(C=C1)OC2CC2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.